molecular formula C24H23N3O2S2 B3016021 N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(p-tolylthio)acetamide CAS No. 922617-72-9

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(p-tolylthio)acetamide

Cat. No.: B3016021
CAS No.: 922617-72-9
M. Wt: 449.59
InChI Key: OETRSWXGWIYNDO-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(p-tolylthio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(p-tolylthio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 4-ethoxybenzoic acid, which undergoes cyclization with a thioamide to form the thiazole ring.

    Substitution Reactions: Introduction of the pyridin-2-ylmethyl group through nucleophilic substitution reactions.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting with p-tolylthiol under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, substituted thiazoles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(p-tolylthio)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(p-tolylthio)acetamide
  • N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(p-tolylthio)acetamide

Uniqueness

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(p-tolylthio)acetamide is unique due to the presence of the ethoxy group on the benzo[d]thiazole ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanyl-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-3-29-20-8-6-9-21-23(20)26-24(31-21)27(15-18-7-4-5-14-25-18)22(28)16-30-19-12-10-17(2)11-13-19/h4-14H,3,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETRSWXGWIYNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CSC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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